molecular formula C3H2Lu2O10 B1591249 Lutetium(III) carbonate hydrate CAS No. 64360-99-2

Lutetium(III) carbonate hydrate

Cat. No.: B1591249
CAS No.: 64360-99-2
M. Wt: 547.98 g/mol
InChI Key: SKHOBAHTRTYELG-UHFFFAOYSA-H
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Description

Lutetium(III) carbonate hydrate is a compound formed by the rare earth metal lutetium. It is represented by the chemical formula Lu₂(CO₃)₃·xH₂O. This compound is typically found as a white powder and is insoluble in water . Lutetium, being the heaviest and hardest of the lanthanides, often exhibits a +3 oxidation state in its compounds .

Preparation Methods

Lutetium(III) carbonate hydrate can be synthesized through a precipitation reaction. This involves mixing a lutetium salt, such as lutetium nitrate, with a carbonate source like sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate . Industrial production methods may involve optimizing variables such as reagent concentrations and reaction temperatures to control the size and morphology of the resulting particles .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of lutetium(III) carbonate hydrate primarily involves its ability to release lutetium ions (Lu³⁺) in solution. These ions can interact with various molecular targets, including enzymes and cellular structures, potentially leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Lutetium(III) carbonate hydrate can be compared with other lanthanide carbonates, such as ytterbium(III) carbonate and lanthanum(III) carbonate. While all these compounds share similar chemical properties due to their lanthanide nature, this compound is unique due to the specific properties of lutetium, such as its higher atomic weight and smaller ionic radius .

Similar compounds include:

  • Ytterbium(III) carbonate
  • Lanthanum(III) carbonate
  • Lutetium(III) sulfate octahydrate
  • Lutetium arsenate
  • Lutetium hydroxide

Properties

IUPAC Name

lutetium(3+);tricarbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHOBAHTRTYELG-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Lu2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583779
Record name Lutetium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64360-99-2
Record name Lutetium carbonate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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